molecular formula C14H20N2O5S B513115 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine CAS No. 942788-67-2

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B513115
CAS No.: 942788-67-2
M. Wt: 328.39g/mol
InChI Key: QEDDCPXTFONPSK-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative featuring an acetyl group at the 1-position and a 3,4-dimethoxyphenylsulfonyl moiety at the 4-position. The compound’s structure combines a sulfonamide group, known for enhancing metabolic stability and receptor binding, with a dimethoxy-substituted aromatic ring that may influence electronic properties and pharmacokinetics .

The synthesis likely follows a two-step protocol common to acylsulfonylpiperazines: (1) sulfonylation of piperazine with 3,4-dimethoxyphenylsulfonyl chloride, followed by (2) acetylation of the free amine using acetyl chloride or anhydride in the presence of a base like DIPEA (diisopropylethylamine) . This method aligns with procedures for similar compounds, such as 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine .

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-11(17)15-6-8-16(9-7-15)22(18,19)12-4-5-13(20-2)14(10-12)21-3/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDDCPXTFONPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dihalides.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate dimethoxyphenyl halides.

    Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.

    Neuroscience: The compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.

    Drug Development: It serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents (Position 1) Substituents (Position 4) Biological Activity/Findings References
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine Acetyl 3,4-Dimethoxyphenylsulfonyl Hypothesized CNS/DPP-4 modulation
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine H (unsubstituted) 3,4-Dimethoxyphenylsulfonyl Precursor; lacks acetyl group’s lipophilicity
SA4503 3-Phenylpropyl 3,4-Dimethoxyphenethyl Sigma-1 receptor agonist; antidepressant
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylphenylsulfonyl Structural analog; uncharacterized activity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine 2,3-Dimethylphenyl 2,5-Dimethoxyphenylsulfonyl Antibacterial activity (oxadiazole hybrid)

Key Comparative Insights

Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, chloro () or nitro substituents () introduce electron-withdrawing effects, which may reduce receptor affinity but improve metabolic stability .
Substituent Position and Bioactivity
  • SA4503 () demonstrates the importance of substituent length and flexibility.
  • 2,5-Dimethoxy substitution () versus 3,4-dimethoxy (target) alters electronic distribution and steric hindrance. The 2,5 isomer in showed antibacterial activity, suggesting substitution patterns critically influence therapeutic targets .
Physicochemical Properties
  • The acetyl group in the target compound increases solubility compared to bulkier substituents (e.g., benzhydryl in ). However, reduced lipophilicity may limit blood-brain barrier penetration, a key factor for CNS-targeted drugs .

Research Findings and Implications

  • Sigma-1 Receptor Modulation : While SA4503 () is a well-characterized Sigma-1 agonist, the target compound’s acetyl group may shift efficacy. Agonist/antagonist behavior is highly method-dependent, as seen with SA4503’s dual effects in cocaine addiction models .
  • Antimicrobial Activity : Sulfonylpiperazines with oxadiazole moieties () exhibit antibacterial properties, but the target compound’s dimethoxy-acetyl combination may redirect activity toward eukaryotic targets .
  • Diabetes Management : Piperazine derivatives with sulfonyl groups () inhibit DPP-4, a therapeutic target in diabetes. The acetyl group’s impact on this activity remains speculative but warrants investigation .

Biological Activity

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetyl group and a sulfonyl moiety linked to a piperazine ring. Its biological activity has been investigated in various contexts, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting significant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2O4SC_{12}H_{18}N_{2}O_{4}S. The structure features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Acetyl Group : Contributes to the compound's lipophilicity.
  • Dimethoxyphenyl Group : Enhances biological interactions through hydrophobic and hydrogen-bonding capabilities.
  • Sulfonyl Moiety : Imparts additional reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Cancer Cell Line IC50 (µM)
HeLa10
MCF-715

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit human acetylcholinesterase (AChE), which is critical in neurotransmitter regulation.
  • Receptor Interaction : It acts as an agonist at serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C), influencing neurotransmitter release and neuronal excitability.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation has been documented, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
  • Cancer Cell Study : Research conducted at a leading cancer institute revealed that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its development as a novel anticancer drug.

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